molecular formula C12H13ClN2O3 B2516297 [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride CAS No. 1351647-81-8

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride

Cat. No.: B2516297
CAS No.: 1351647-81-8
M. Wt: 268.7
InChI Key: WBKFHQQKACVGEW-UHFFFAOYSA-N
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Description

“[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C12H12N2O3.ClH . It has been found to exhibit significant antibacterial activity, particularly against B. subtilis and E. coli .


Synthesis Analysis

The synthesis of this compound involves various reagents and conditions. For instance, one method involves the use of 10% Na2CO3 in distilled water with stirring for 4 hours, followed by DMF/LiH/substituted-benzyl halides (IVa – k) with stirring at room temperature for 4–5 hours .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopy techniques. The InChI code for this compound is 1S/C12H12N2O3.ClH/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10;/h1-2,5-6H,3-4,7,13H2;1H .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reagents used. For instance, the substitution of iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.223646 . Further properties such as solubility, melting point, and crystallinity are crucial for the practical application of these compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds like [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride are synthesized via methods involving the dehydration of dihydro-hydroxy-oxazines. These compounds are obtained from cyclization processes, showcasing the importance of oxazinium salts as electrophiles in organic synthesis. The detailed synthesis methods and chemical reactions highlight the versatility and reactivity of these compounds, making them valuable in the development of new chemical entities with potential applications in various fields of research and industry (Sainsbury, 1991).

Applications in Material Science

The scintillation properties of plastic scintillators incorporating luminescent dyes, including oxazole derivatives, have been studied extensively. Such compounds contribute to the scintillation efficiency and optical transparency of these materials. Research has shown that oxazole-based luminescent activators can significantly improve the characteristics of plastic scintillators, indicating the potential of these compounds in the development of advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).

Biological and Pharmacological Research

Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity, revealing insights into the structural requirements for biological activity. This research contributes to understanding the molecular basis of carcinogenicity and the development of safer chemical entities (Ashby et al., 1978).

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10;/h1-2,5-6H,3-4,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKFHQQKACVGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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